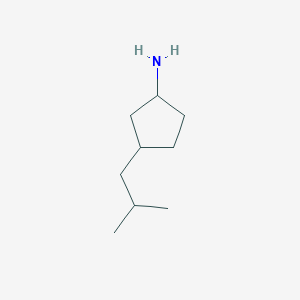

3-(2-Methylpropyl)cyclopentan-1-amine

Descripción

Propiedades

IUPAC Name |

3-(2-methylpropyl)cyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7(2)5-8-3-4-9(10)6-8/h7-9H,3-6,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUYXYQEODWUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Methylpropyl Cyclopentan 1 Amine and Analogues

Cyclization Reactions in Cyclopentane (B165970) Ring Formation

The formation of the five-membered cyclopentane ring is a fundamental step in the synthesis of 3-(2-methylpropyl)cyclopentan-1-amine. Various cyclization strategies can be employed to construct this carbocyclic core, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

Ring-Closing Reactions of Alkenes and Alkynes

Ring-closing metathesis (RCM) has emerged as a powerful tool in organic synthesis for the formation of cyclic alkenes. researchgate.netnbinno.com This reaction, typically catalyzed by ruthenium or molybdenum complexes, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, such as ethylene. researchgate.netnbinno.com For the synthesis of a precursor to this compound, a suitably substituted diene could be cyclized to a 3-(2-methylpropyl)cyclopentene derivative. Subsequent hydrogenation of the double bond would yield the desired substituted cyclopentane backbone. The efficiency and selectivity of RCM are highly dependent on the choice of catalyst and reaction conditions. nbinno.com

Enyne metathesis, another variant, can also be utilized to form cyclic dienes which can be further functionalized. youtube.com These metathesis reactions offer a versatile approach to a wide range of ring sizes, including the five-membered rings of cyclopentane derivatives. researchgate.netyoutube.com

Intramolecular Cyclization Pathways

A prominent and classical method for the formation of cyclic ketones is the Dieckmann condensation. synarchive.comwikipedia.org This intramolecular reaction of a diester in the presence of a strong base yields a cyclic β-keto ester. synarchive.comwikipedia.org For the synthesis of a key precursor to the target molecule, the diethyl or dimethyl ester of 3-isobutylglutaric acid can be subjected to a Dieckmann condensation to form 2-oxo-4-(2-methylpropyl)cyclopentane-1-carboxylic acid ester. Subsequent hydrolysis and decarboxylation of this β-keto ester would afford 3-isobutylcyclopentanone (B2905319). The synthesis of 3-isobutylglutaric acid itself can be achieved through methods such as the condensation of isovaleraldehyde (B47997) with ethyl cyanoacetate (B8463686) followed by a Michael addition. nbinno.comgoogle.com

The success of the Dieckmann condensation is particularly notable for the formation of stable five- and six-membered rings. wikipedia.org The choice of base and reaction conditions is crucial to optimize the yield of the cyclized product.

Amination Strategies for Cyclopentanone (B42830) Precursors

Once the 3-(2-methylpropyl)cyclopentanone precursor is obtained, the next critical step is the introduction of the amine functionality at the C1 position. Reductive amination and direct amination are two primary strategies to achieve this transformation.

Reductive Amination Techniques

Reductive amination is a widely used and versatile method for the conversion of ketones to amines. wikipedia.orgacsgcipr.org This process typically involves the reaction of the ketone with ammonia (B1221849) to form an intermediate imine, which is then reduced to the primary amine. wikipedia.org This can be performed as a one-pot reaction or in a stepwise manner. wikipedia.org

A variety of reducing agents can be employed for this transformation. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel in the presence of hydrogen gas is also a highly effective method. wikipedia.org The use of ammonia is crucial for the synthesis of the primary amine, and conditions can be optimized to minimize the formation of secondary and tertiary amine byproducts. researchgate.net For instance, using ammonia in a methanolic solution has been shown to be effective in inhibiting the formation of over-alkylated products. researchgate.net

| Reducing Agent | Catalyst | Amine Source | Key Features |

| Sodium Borohydride (NaBH₄) | - | Ammonia | Readily available and cost-effective. |

| Sodium Cyanoborohydride (NaBH₃CN) | - | Ammonia | Selective for the reduction of imines in the presence of ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | - | Ammonia | Mild and selective reducing agent. masterorganicchemistry.com |

| Hydrogen Gas (H₂) | Pd/C, PtO₂, Raney Ni | Ammonia | Catalytic method, often results in high yields and clean reactions. |

Interactive Data Table: Common Reducing Systems for Reductive Amination

Direct Amination Approaches

Direct amination methods offer an alternative route to introduce the amine group. While less common for the synthesis of simple alkylamines from ketones compared to reductive amination, research into catalytic direct amination is an active area. These methods aim to directly couple the ketone with an amine source, often under catalytic conditions, to form the desired amine without the need for an external reducing agent. For the synthesis of primary amines, this would involve the direct reaction of 3-isobutylcyclopentanone with ammonia in the presence of a suitable catalyst. researchgate.net

Alkylation Reactions in Amine Functionalization

The primary amine, this compound, can serve as a versatile building block for the synthesis of more complex analogues through N-alkylation. These reactions introduce alkyl groups onto the nitrogen atom, leading to the formation of secondary and tertiary amines.

The direct alkylation of primary amines with alkyl halides is a common method for forming C-N bonds. wikipedia.org The reaction proceeds via a nucleophilic substitution mechanism where the amine acts as the nucleophile. However, a significant challenge with this method is the potential for over-alkylation, leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov To favor mono-alkylation, reaction conditions such as the stoichiometry of the reactants and the choice of base can be carefully controlled.

Catalytic N-alkylation using alcohols as alkylating agents presents a greener alternative to the use of alkyl halides. researchgate.netacs.org These reactions, often catalyzed by transition metals such as iridium or cobalt, proceed through a "borrowing hydrogen" mechanism. nih.govrsc.org The alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then undergoes reductive amination with the amine, and the catalyst regenerates the alcohol. This method avoids the formation of salt byproducts. acs.org

| Alkylating Agent | Catalyst | Key Features |

| Alkyl Halides (e.g., R-Br, R-I) | Often base-mediated | Prone to over-alkylation, requires careful control of reaction conditions. nih.gov |

| Alcohols (R-OH) | Transition metal catalysts (e.g., Ir, Co) | Greener alternative, avoids salt byproducts, proceeds via borrowing hydrogen mechanism. researchgate.netacs.orgrsc.org |

Interactive Data Table: Common Alkylation Methods for Primary Amines

Introduction of the 2-Methylpropyl Group

A key challenge in the synthesis of this compound is the regioselective introduction of the 2-methylpropyl (isobutyl) group onto the cyclopentane ring. One common strategy involves the α-alkylation of a cyclopentanone enolate. libretexts.orglibretexts.org This reaction typically proceeds by treating cyclopentanone with a strong, sterically hindered base, such as lithium diisopropylamide (LDA), to generate the enolate. Subsequent reaction with an isobutyl halide, such as isobutyl bromide or iodide, introduces the desired alkyl group at the α-position. stackexchange.com

Another approach is through a 1,4-conjugate addition (Michael addition) of an organocuprate reagent to a cyclopentenone. The use of a lithium diisobutylcuprate, generated from an isobutyl lithium and a copper(I) salt, would install the isobutyl group at the 3-position of the cyclopentanone ring. This method offers excellent control over the regioselectivity of the alkylation.

Alkylation of Cyclopentylamines

Direct alkylation of a pre-existing cyclopentylamine (B150401) can also be a viable route. This approach involves the reaction of cyclopentylamine or a substituted analog with an isobutyl halide. However, a significant challenge in the direct alkylation of primary amines is the potential for over-alkylation, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium salts.

To control the degree of alkylation, the reaction conditions must be carefully managed. This includes the stoichiometry of the reactants, the choice of solvent, and the reaction temperature. For instance, using a large excess of the amine can favor mono-alkylation. Alternatively, employing a protecting group on the amine can prevent over-alkylation, a strategy that will be discussed in more detail in section 2.5.

Palladium-Catalyzed Synthetic Routes

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for the formation of carbon-nitrogen bonds. rsc.orgyoutube.com This methodology could be applied to the synthesis of this compound by coupling an appropriate 3-(2-methylpropyl)cyclopentyl precursor with an amine source.

The precursor could be a halide (bromide or iodide) or a sulfonate (tosylate or triflate). The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. A variety of phosphine ligands have been developed for the Buchwald-Hartwig amination, each with its own advantages for specific substrates. nih.govorganic-chemistry.org For the amination of alkyl halides and tosylates, bulky and electron-rich phosphine ligands are often employed.

Protecting Group Strategies in Amine Synthesis

In multi-step syntheses, it is often necessary to temporarily block the reactivity of a functional group to prevent it from interfering with subsequent reactions. researchgate.net In the synthesis of this compound, the amine group is a nucleophilic and basic site that can react with a variety of electrophiles. Therefore, the use of a protecting group for the amine is a common strategy.

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups. These groups are typically installed by reacting the amine with the corresponding chloroformate or anhydride. The choice of protecting group depends on its stability to the reaction conditions in the subsequent steps and the conditions required for its removal. For example, the Boc group is stable to a wide range of non-acidic conditions and is readily removed with acid, while the Cbz group is stable to acidic and basic conditions and is typically removed by hydrogenolysis. The use of orthogonal protecting groups, which can be removed under different conditions, is a powerful strategy in the synthesis of complex molecules. researchgate.net

Optimization of Reaction Conditions and Yield

The efficiency of a synthetic route is highly dependent on the optimization of reaction conditions to maximize the yield and purity of the desired product. Key parameters that are often optimized include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of reactants, catalysts, and reagents.

For instance, in a palladium-catalyzed amination, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand, and base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can have a dramatic effect on the outcome of the reaction. A systematic approach to optimization, such as a design of experiments (DoE) methodology, can be employed to efficiently identify the optimal set of conditions.

Below is an interactive data table illustrating the hypothetical optimization of a Buchwald-Hartwig amination to form a protected precursor to the target molecule.

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOtBu | Toluene | 80 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | 78 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 85 |

| 4 | Pd₂(dba)₃ | RuPhos | NaOtBu | THF | 60 | 72 |

| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 100 | 92 |

Multistep Synthetic Sequences

The synthesis of this compound can be envisioned through several multistep pathways. A plausible route could commence with the alkylation of cyclopentanone with isobutyl bromide to form 2-(2-methylpropyl)cyclopentanone. This ketone can then be converted to the target amine via reductive amination. wikipedia.orgmasterorganicchemistry.comacsgcipr.org This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with ammonia, followed by in-situ reduction with a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.

Another potential synthetic sequence could start from cyclopentene (B43876). Hydroboration-oxidation of cyclopentene would yield cyclopentanol, which can be oxidized to cyclopentanone. From cyclopentanone, the synthesis could proceed as described above. Alternatively, the isobutyl group could be introduced earlier in the synthesis, for example, by the reaction of a Grignard reagent with a suitable electrophile.

Advanced Spectroscopic and Analytical Characterization of 3 2 Methylpropyl Cyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as 3-(2-Methylpropyl)cyclopentan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structure confirmation and stereochemical assignment.

¹H NMR for Proton Environment Elucidation

The ¹H NMR spectrum of this compound is predicted to exhibit a series of signals corresponding to the different proton environments in the molecule. The chemical shift (δ) of each signal is influenced by the electron density around the proton, while the multiplicity (splitting pattern) arises from spin-spin coupling with neighboring protons. The integration of each signal is proportional to the number of protons it represents.

The presence of two stereocenters (at C1 and C3) means that the molecule can exist as diastereomers (cis and trans isomers), which would likely have distinct ¹H NMR spectra. The predicted data below is for one possible isomer, but acknowledges the potential for complexity due to stereoisomerism. The protons on the cyclopentane (B165970) ring, in particular, are expected to show complex splitting patterns due to multiple coupling interactions.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1 (CH-NH₂) | ~2.8 - 3.2 | Multiplet | 1H |

| NH₂ | ~1.5 - 2.5 (broad) | Singlet (broad) | 2H |

| H3 (CH-CH₂) | ~1.7 - 2.0 | Multiplet | 1H |

| Cyclopentane CH₂ | ~1.2 - 1.9 | Multiplets | 6H |

| CH₂ (isobutyl) | ~1.1 - 1.3 | Doublet | 2H |

| CH (isobutyl) | ~1.6 - 1.9 | Multiplet | 1H |

| CH₃ (isobutyl) | ~0.8 - 0.9 | Doublet | 6H |

¹³C NMR for Carbon Skeleton Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., hybridization, proximity to electronegative atoms). For this compound, nine distinct signals are predicted, corresponding to the nine carbon atoms in the structure. The carbon attached to the amine group (C1) is expected to be the most downfield-shifted among the sp³ carbons due to the deshielding effect of the nitrogen atom.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (CH-NH₂) | ~55 - 60 |

| C3 (CH-CH₂) | ~45 - 50 |

| C2, C5 (Cyclopentane CH₂) | ~30 - 38 |

| C4 (Cyclopentane CH₂) | ~25 - 30 |

| CH₂ (isobutyl) | ~40 - 45 |

| CH (isobutyl) | ~28 - 33 |

| CH₃ (isobutyl) | ~20 - 25 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key expected correlations would include the coupling between the H1 proton and the adjacent protons on the cyclopentane ring (C2 and C5), as well as the correlations within the isobutyl group, confirming its structure.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to the carbon atom it is directly attached to. For instance, the signal for the H1 proton in the ¹H spectrum would correlate with the C1 signal in the ¹³C spectrum. This is invaluable for assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for connecting different fragments of the molecule. For example, correlations would be expected between the protons of the isobutyl CH₂ group and the C3 of the cyclopentane ring, confirming the attachment point of the side chain.

Conformational Analysis via NMR

NMR spectroscopy can provide insights into the preferred conformation. Analysis of the vicinal proton-proton coupling constants (³JHH) around the cyclopentane ring can help determine dihedral angles and thus the ring's pucker. Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can identify protons that are close in space, which is critical for determining the relative stereochemistry. For example, in the cis isomer, an NOE would be expected between the H1 and H3 protons, whereas in the trans isomer, this interaction would be absent.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the m/z value with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecule and its elemental formula. For this compound (C₉H₁₉N), the theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated as follows:

Formula: C₉H₂₀N⁺

Exact Mass Calculation:

9 x (mass of ¹²C) = 9 x 12.000000 = 108.000000

20 x (mass of ¹H) = 20 x 1.007825 = 20.156500

1 x (mass of ¹⁴N) = 1 x 14.003074 = 14.003074

Total (Theoretical Exact Mass of [M+H]⁺) = 142.159574

An experimental HRMS measurement yielding a value very close to this theoretical mass would provide strong evidence for the elemental composition C₉H₁₉N.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry is a fundamental technique for elucidating the structure of this compound. The fragmentation pattern observed provides a molecular fingerprint, allowing for detailed structural confirmation. In mass spectrometry, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z).

For this compound, the molecular ion peak is expected, although it may be of low intensity in some ionization modes. The fragmentation of aliphatic amines is typically dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu The loss of the largest alkyl group is often the preferred pathway.

Another significant fragmentation pathway for cyclic compounds involves ring-opening followed by subsequent fragmentation. docbrown.infodocbrown.info For this compound, this could lead to the loss of neutral fragments such as ethene or propene. The isobutyl group attached to the cyclopentyl ring can also undergo characteristic fragmentation, such as the loss of a methyl or isopropyl radical.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Loss | Fragmentation Pathway |

| 141 | [M]+ (Molecular Ion) | Intact ionized molecule |

| 126 | [M-CH3]+ | Loss of a methyl radical from the isobutyl group |

| 98 | [M-C3H7]+ | α-cleavage with loss of an isopropyl radical |

| 84 | [M-C4H9]+ | Loss of the isobutyl group |

| 57 | [C4H9]+ | Isobutyl cation |

| 44 | [C2H6N]+ | α-cleavage of the cyclopentyl ring |

This table represents predicted fragmentation patterns based on general principles of mass spectrometry and may not reflect all experimentally observed fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. nih.gov In GC-MS, the sample is first vaporized and separated into its components in a chromatographic column. Each separated component then enters the mass spectrometer for detection and identification.

A typical GC-MS analysis of this compound would involve injection into a heated port, followed by separation on a capillary column with a non-polar or medium-polarity stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. Following separation, the eluted compound is ionized, and a mass spectrum is obtained, confirming its identity by matching the fragmentation pattern with a library or a reference spectrum.

GC-MS is also a highly effective tool for assessing the purity of a sample. The presence of other peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra.

Table 2: Illustrative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35-500 amu |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

These parameters are illustrative and may require optimization for specific instrumentation and applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC/MS) Applications

For less volatile derivatives or in cases where derivatization is desirable, liquid chromatography-mass spectrometry (LC-MS) or its high-performance version, ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), are valuable analytical techniques. nih.govlcms.czlcms.cz LC-MS is particularly useful for analyzing compounds that are not amenable to GC-MS due to low volatility or thermal instability.

In the context of this compound, LC-MS analysis could be performed directly on the compound, likely using a reversed-phase column and an aqueous-organic mobile phase. The amine group allows for efficient ionization using techniques like electrospray ionization (ESI) in positive ion mode. The addition of a small amount of acid, such as formic acid, to the mobile phase can enhance the protonation of the amine and improve the signal. lcms.cz

LC-MS can also be used for the analysis of derivatized forms of the amine, which can improve chromatographic separation and detection sensitivity. researchgate.net The high resolution and accuracy of modern mass spectrometers coupled with LC systems allow for precise mass measurements, further confirming the elemental composition of the parent molecule and its fragments. lcms.cz

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com To apply this technique to this compound, a suitable single crystal of the compound or a solid derivative would first need to be grown.

Chiroptical Spectroscopic Methods for Enantiomeric Excess

Given the presence of chiral centers in this compound, chiroptical spectroscopic methods are essential for determining the enantiomeric excess (ee) of a sample. These techniques measure the differential interaction of left- and right-circularly polarized light with a chiral molecule.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. The resulting CD spectrum is characteristic of a particular enantiomer and can be used to determine the enantiomeric composition of a mixture.

Vibrational circular dichroism (VCD) and Raman optical activity (ROA) are other chiroptical techniques that provide information about the stereochemistry of chiral molecules based on their vibrational transitions. These methods can be particularly powerful for elucidating the absolute configuration of the molecule when combined with quantum chemical calculations.

Predicted Collision Cross Section Analysis

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com The collision cross section (CCS) is a measure of the effective area of an ion as it tumbles and collides with a buffer gas. The CCS value is a characteristic physical property of an ion and can provide an additional dimension of separation and identification beyond mass-to-charge ratio and retention time. mdpi.com

For this compound, the CCS value of its protonated ion can be predicted using computational methods based on its three-dimensional structure. nih.gov These predicted values can then be compared with experimentally determined CCS values to increase the confidence in compound identification, especially in complex mixtures. The reproducibility of CCS values across different instruments and laboratories makes it a robust parameter for compound characterization. mdpi.com

Table 3: Predicted Physicochemical Properties and Collision Cross Section for this compound

| Property | Predicted Value |

| Molecular Formula | C9H19N |

| Monoisotopic Mass | 141.15175 Da |

| Predicted CCS (N2) | ~130-140 Ų |

| Predicted logP | ~2.5-3.0 |

Predicted values are based on computational models and may differ from experimental measurements.

Chromatographic Methods for Purification and Analytical Purity

Beyond its use in analytical techniques like GC and LC, chromatography is a fundamental tool for the purification of this compound. Preparative column chromatography, using silica (B1680970) gel or alumina (B75360) as the stationary phase and a suitable solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) with a small amount of a base like triethylamine), can be employed to separate the compound from reaction byproducts and starting materials.

The purity of the isolated compound can then be assessed using analytical chromatographic methods. High-performance liquid chromatography (HPLC) with a suitable detector (e.g., UV-Vis, refractive index, or mass spectrometry) can provide a quantitative measure of purity. Similarly, capillary gas chromatography with a flame ionization detector (FID) is a highly sensitive method for determining the purity of volatile compounds. The peak area of the main compound relative to the total area of all peaks in the chromatogram is used to calculate the percentage purity.

Spectroscopic Methodologies for Isotope Incorporation Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and to quantify their presence in complex mixtures. The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into the molecular structure of this compound allows for its differentiation from unlabeled counterparts using various spectroscopic methods. The analysis of the extent and position of isotope incorporation provides valuable insights in various scientific disciplines.

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this purpose. These techniques offer complementary information regarding the isotopic composition of a labeled molecule.

Mass Spectrometry for Isotope Incorporation Analysis

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. When an atom in this compound is replaced by its heavier isotope, the mass of the entire molecule increases. This mass shift is readily detectable by a mass spectrometer, allowing for the quantification of isotope incorporation.

For instance, the replacement of a single hydrogen atom (¹H) with a deuterium atom (²H) increases the molecular weight by approximately 1 Da. Similarly, the substitution of a carbon-12 (¹²C) atom with a carbon-13 (¹³C) atom also results in a 1 Da mass increase, while the replacement of a nitrogen-14 (¹⁴N) with a nitrogen-15 (¹⁵N) atom adds 1 Da to the molecular weight. The analysis of the isotopic distribution in the mass spectrum can reveal the percentage of the molecular population that has incorporated one or more heavy isotopes. nih.gov

Hypothetical Mass Spectrometry Data for Labeled this compound

| Isotopologue | Labeling Position | Theoretical Monoisotopic Mass (Da) | Observed m/z (for [M+H]⁺) |

|---|---|---|---|

| Unlabeled | N/A | 141.266 | 142.273 |

| Deuterium Labeled | Amine (-ND₂) | 143.278 | 144.285 |

| Carbon-13 Labeled | Cyclopentane Ring (1 x ¹³C) | 142.269 | 143.276 |

| Nitrogen-15 Labeled | Amine (-¹⁵NH₂) | 142.263 | 143.270 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Incorporation Analysis

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei within a molecule. While ¹H NMR is commonly used for structural elucidation, both ¹H and ¹³C NMR can be employed to analyze isotope incorporation.

The introduction of an isotope can lead to observable changes in the NMR spectrum. For example, the replacement of a proton with a deuteron (B1233211) would lead to the disappearance of the corresponding signal in the ¹H NMR spectrum. Furthermore, the coupling between neighboring nuclei can be affected.

In ¹³C NMR spectroscopy, the incorporation of ¹³C at a specific position will result in a significant enhancement of the signal corresponding to that carbon atom. Two-dimensional NMR techniques can further help in pinpointing the exact location of the isotopic label within the molecular structure. nih.govnih.gov

Hypothetical NMR Data for Labeled this compound

| Nucleus | Position | Hypothetical Chemical Shift (ppm) - Unlabeled | Hypothetical Chemical Shift (ppm) - ¹³C Labeled | Notes |

|---|---|---|---|---|

| ¹H | CH-NH₂ | ~2.8 | ~2.8 | Signal intensity would decrease with deuteration at this position. |

| ¹³C | C-NH₂ | ~55 | ~55 | Signal intensity would be significantly enhanced upon ¹³C labeling. |

| ¹H | CH₂ (cyclopentane) | ~1.2-1.8 | ~1.2-1.8 | Changes in multiplicity may be observed with adjacent deuteration. |

| ¹³C | CH₂ (cyclopentane) | ~25-35 | ~25-35 | Signal intensity would be enhanced if labeled. |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

By combining the information from both mass spectrometry and NMR spectroscopy, a comprehensive picture of the isotopic labeling of this compound can be achieved, providing crucial data for metabolic studies and quantitative analysis.

Theoretical and Computational Studies of 3 2 Methylpropyl Cyclopentan 1 Amine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT methods are used to determine the optimized geometry and various electronic properties that govern the molecule's behavior.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the ground state geometry. For 3-(2-Methylpropyl)cyclopentan-1-amine, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure. DFT calculations, for instance using the B3LYP functional with a suitable basis set like 6-31G*, can predict these parameters with high accuracy. researchgate.net

The electronic structure analysis further describes the distribution of electrons within the optimized molecular geometry. This includes generating molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are crucial for identifying regions susceptible to electrophilic and nucleophilic attack.

Illustrative Optimized Geometry Parameters for this compound The following data is a hypothetical representation of results from a DFT/B3LYP/6-31G calculation.*

| Parameter | Value |

|---|---|

| C-N Bond Length | 1.47 Å |

| C-C (ring) Bond Length | 1.54 Å |

| C-H Bond Length | 1.09 Å |

| C-N-H Bond Angle | 109.5° |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. researchgate.net

For an aliphatic amine like this compound, the HOMO is typically localized on the nitrogen atom's lone pair, making it the primary site for electrophilic attack. The LUMO is generally distributed over the σ* anti-bonding orbitals.

Illustrative Frontier Orbital Energies for this compound This table presents hypothetical energy values derived from DFT calculations, which are useful for assessing chemical reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 eV |

| LUMO | 2.0 eV |

| HOMO-LUMO Gap | 8.5 eV |

Computational chemistry is invaluable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, this could involve modeling reactions such as N-acylation or its participation in cycloaddition reactions. researchgate.netmdpi.commdpi.com DFT calculations can be used to locate the structures of transition states (TS), which are the energy maxima along the reaction coordinate. researchgate.net

By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. These studies can also elucidate the stereoselectivity and regioselectivity of reactions by comparing the activation energies of different possible reaction pathways.

Conformational Analysis

The flexibility of the cyclopentane (B165970) ring and the rotatable bonds of the isobutyl and amino groups mean that this compound can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and understand the energy landscape of their interconversion.

For a molecule with several rotatable bonds, exploring the entire conformational space with high-level quantum methods can be computationally prohibitive. Molecular Mechanics (MM) offers a faster, classical mechanics-based approach. MM methods use force fields to calculate the potential energy of a molecule as a function of its atomic coordinates.

Monte Carlo (MC) simulations or systematic conformational searches using MM force fields can efficiently sample a wide range of possible conformations. This process generates a large number of structures, whose energies are then calculated and ranked to identify low-energy, stable conformers.

Once a set of plausible low-energy conformers is identified using MM, their geometries and relative energies can be more accurately calculated using DFT. This two-step approach provides a balance of computational efficiency and accuracy. The calculations would need to account for the various stereoisomers of this compound, arising from the two chiral centers on the cyclopentane ring, leading to (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R) configurations.

The relative energies of these conformers are influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. The calculated energy differences help determine the relative populations of each conformer at thermal equilibrium according to the Boltzmann distribution.

Illustrative Relative Energies of this compound Conformers The following table provides a hypothetical energy landscape for different conformers of one stereoisomer, calculated at the DFT level, relative to the most stable conformer.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Equatorial isobutyl, Equatorial amine | 0.00 |

| 2 | Axial isobutyl, Equatorial amine | 1.85 |

| 3 | Equatorial isobutyl, Axial amine | 1.20 |

Boltzmann Distribution for Conformer Abundances

The study of conformational isomers is critical for understanding a molecule's behavior and properties. The relative abundance of different conformers at equilibrium is typically described by the Boltzmann distribution, which relates the population of each state to its relative energy. For flexible molecules like this compound, which contains a flexible isobutyl group attached to a cyclopentane ring, numerous conformers are possible.

A comprehensive conformational analysis would involve quantum mechanical calculations to determine the potential energy surface and identify all stable conformers (minima on the surface). The relative energies of these conformers would then be used to calculate their population distribution at a given temperature. However, specific research detailing such a conformational analysis and the resulting Boltzmann distribution for this compound has not been reported.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in drug discovery and materials science for predicting how a molecule might interact with a biological target or other molecules.

Ligand Binding Mode Prediction

Predicting how a ligand like this compound binds to a protein's active site is a primary goal of molecular docking. nih.gov This process involves computationally exploring various orientations and conformations of the ligand within the binding pocket to identify the most stable binding mode, often quantified by a scoring function that estimates binding affinity. nih.gov Such studies are crucial for understanding potential biological activity. nih.gov Despite the availability of these computational tools, there are no specific docking studies or ligand binding mode predictions published for this compound in the scientific literature.

Strain Energy Analysis of Diastereomers

Due to the presence of multiple chiral centers, this compound can exist as different diastereomers. These stereoisomers can have distinct physical, chemical, and biological properties. Strain energy analysis, a component of molecular mechanics, can quantify the internal energy of each diastereomer resulting from non-ideal bond lengths, bond angles, and torsional angles. Comparing the strain energies can provide insight into the relative stability of the different diastereomers. This information is valuable for synthetic chemistry and for understanding stereoselectivity in biological systems. At present, no studies have been published that perform a strain energy analysis on the diastereomers of this compound.

Intermolecular Interaction Analysis

The ways in which molecules interact with each other govern their macroscopic properties, such as melting point, boiling point, and solubility.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By mapping properties onto this unique molecular surface, researchers can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov This powerful tool provides a detailed picture of the crystal packing environment. However, a Hirshfeld surface analysis requires crystallographic data, and no such data or subsequent analysis has been reported for this compound.

Hydrogen Bonding and Van der Waals Interactions

The primary amine group in this compound can act as both a hydrogen bond donor and acceptor, suggesting that hydrogen bonding plays a significant role in its intermolecular interactions. Additionally, the nonpolar alkyl portions of the molecule will engage in weaker van der Waals interactions. While general principles dictate that these forces will be present, specific quantitative or qualitative analyses detailing the network of these interactions for this particular compound are absent from the current body of scientific literature.

Prediction of Topological and Steric Parameters

Topological descriptors are numerical values that quantify the connectivity and branching of a molecule's atomic structure. These parameters are crucial in the development of quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) models, which seek to correlate a molecule's structure with its biological activity or physical properties. Steric parameters, on the other hand, describe the three-dimensional size and shape of a molecule, influencing how it fits into the active site of a receptor or enzyme.

For this compound, a comprehensive analysis of its topological and steric parameters has been conducted using advanced computational tools. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, CC(C)CC1CCC(C1)N, serves as the digital key to unlocking these predictive insights through various online cheminformatics platforms.

Topological Parameters

A key topological descriptor is the Topological Polar Surface Area (TPSA), which is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. TPSA is a strong indicator of a drug's ability to permeate cell membranes. The calculated topological parameters for this compound are summarized below.

| Topological Parameter | Predicted Value | Computational Tool |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 26.02 Ų | SwissADME, Molinspiration |

| Number of Hydrogen Bond Acceptors | 1 | SwissADME, Molinspiration |

| Number of Hydrogen Bond Donors | 1 | SwissADME, Molinspiration |

Steric and Physicochemical Parameters

| Steric/Physicochemical Parameter | Predicted Value | Computational Tool |

|---|---|---|

| Molecular Weight | 141.26 g/mol | SwissADME, Molinspiration |

| Number of Heavy Atoms | 10 | SwissADME |

| Number of Rotatable Bonds | 3 | SwissADME, Molinspiration |

| Fraction Csp3 | 1.00 | SwissADME |

| Molar Refractivity | 45.75 | SwissADME |

| LogP (Octanol-Water Partition Coefficient) | 2.33 | Molinspiration |

| Molecular Volume | 146.99 cm³/mol | Molinspiration |

The data presented in these tables, generated through reliable and widely used computational platforms, offer a detailed theoretical profile of this compound. The moderate TPSA and the number of hydrogen bond donors and acceptors suggest potential for good cell membrane permeability. The number of rotatable bonds indicates a degree of conformational flexibility, which can be crucial for binding to biological targets. Furthermore, the predicted LogP value falls within a range often associated with favorable pharmacokinetic properties.

These computationally derived parameters serve as a valuable starting point for the rational design of new molecules and for predicting the behavior of this compound in various chemical and biological systems.

Reaction Mechanisms and Reactivity Studies of 3 2 Methylpropyl Cyclopentan 1 Amine

Reactions of the Amine Functional Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, driving its participation in a variety of chemical transformations.

Alkylation of 3-(2-Methylpropyl)cyclopentan-1-amine introduces alkyl substituents onto the nitrogen atom. A common method involves the reaction with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of products. masterorganicchemistry.comyoutube.com The initial reaction of the primary amine with an alkyl halide (e.g., methyl iodide) via an SN2 mechanism forms a secondary amine. youtube.com This newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a subsequent alkylation to form a tertiary amine. masterorganicchemistry.com This process can continue to form a quaternary ammonium (B1175870) salt, a reaction known as exhaustive methylation when methyl iodide is used in excess. masterorganicchemistry.com

Due to this lack of selectivity, alternative methods like reductive amination are generally preferred for controlled mono-alkylation. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine.

Table 1: Hypothetical Products of Alkylation Reactions with Methyl Iodide This table presents the expected progressive products from the reaction of this compound with methyl iodide, illustrating the potential for over-alkylation.

| Reactant | Reagent | Product | Product Class |

| This compound | CH₃I (1 eq.) | N-Methyl-3-(2-methylpropyl)cyclopentan-1-amine | Secondary Amine |

| N-Methyl-3-(2-methylpropyl)cyclopentan-1-amine | CH₃I (1 eq.) | N,N-Dimethyl-3-(2-methylpropyl)cyclopentan-1-amine | Tertiary Amine |

| N,N-Dimethyl-3-(2-methylpropyl)cyclopentan-1-amine | CH₃I (1 eq.) | N,N,N-Trimethyl-3-(2-methylpropyl)cyclopentan-1-aminium iodide | Quaternary Ammonium Salt |

The primary amine of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form amides. This reaction is typically robust and high-yielding. For instance, reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) would yield N-(3-(2-Methylpropyl)cyclopentyl)acetamide. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Table 2: Representative Acylation Reactions This table provides examples of expected acylation reactions and the corresponding amide products.

| Acylating Agent | Product Name |

| Acetyl chloride | N-(3-(2-Methylpropyl)cyclopentyl)acetamide |

| Benzoyl chloride | N-(3-(2-Methylpropyl)cyclopentyl)benzamide |

| Acetic anhydride | N-(3-(2-Methylpropyl)cyclopentyl)acetamide |

In the context of the amine functional group, this compound acts as the nucleophile in substitution reactions. libretexts.org For example, in a reaction with a suitable electrophile, such as an alkyl halide, the amine will displace the leaving group. This is the fundamental basis of the alkylation reactions discussed previously. The efficiency of these SN2 reactions is influenced by the steric hindrance around both the nucleophilic nitrogen and the electrophilic carbon of the substrate.

Furthermore, the amine can participate in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic rings. libretexts.org For example, reaction with a fluoro-substituted nitroarene would lead to the displacement of the fluoride (B91410) ion by the amine, forming an N-aryl derivative.

Cyclopentane (B165970) Ring Reactivity and Functionalization

The cyclopentane ring is a saturated carbocycle and is generally unreactive. However, the presence of the amine and alkyl substituents can influence its reactivity, particularly in modern C-H functionalization reactions and in the potential for transannular interactions.

Direct functionalization of the C-H bonds of the cyclopentane ring is a challenging but increasingly feasible area of research. nih.gov These reactions often rely on transition metal catalysis and the use of directing groups to achieve selectivity. The amine group in this compound could potentially act as a directing group, guiding a metal catalyst to activate a specific C-H bond on the ring, likely at the C2 or C5 position. However, the amine itself can also coordinate to the metal center and inhibit catalysis. A common strategy to circumvent this is to first convert the amine to a less coordinating functional group, such as an amide or a sulfonamide, which can then effectively direct C-H activation.

Transannular reactions are intramolecular reactions that occur across a ring. In medium-sized rings, atoms on opposite sides of the ring can come into close proximity due to conformational flexibility, allowing for bond formation. While cyclopentane is a small ring and less prone to the types of transannular hydride shifts or cyclizations seen in larger rings like cyclooctane, the concept of through-space interactions is still relevant. nih.govmsu.edu

In the context of this compound, significant transannular reactivity is not expected under normal conditions due to the ring's rigidity. However, in radical-based reactions or upon formation of a reactive intermediate (e.g., a carbocation or a nitrenium ion) on the ring or the amine, intramolecular hydrogen atom transfer or cyclization could potentially occur, though this would likely require high energy conditions. For instance, a palladium-catalyzed transannular C-H arylation has been demonstrated for various cycloalkane carboxylic acids, showcasing the possibility of functionalizing positions that are remote from the initial point of coordination. nih.gov While this has not been specifically demonstrated for amino-substituted cyclopentanes, it highlights the potential for such transformations.

Oxidation and Reduction Pathways

The primary amine group in this compound is the principal site for oxidation and reduction reactions.

Oxidation: Oxidation of the primary amine can lead to a variety of products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield the corresponding imine, which can be further hydrolyzed to a ketone. Stronger oxidizing agents can lead to the formation of oximes or nitro compounds. For instance, reaction with hydrogen peroxide or peroxy acids can form the corresponding hydroxylamine (B1172632) or nitroalkane. The presence of the bulky 2-methylpropyl group can sterically hinder the approach of the oxidant, potentially influencing the reaction rate and selectivity.

Reduction: While the amine group itself is in a reduced state, the cyclopentane ring can undergo reduction under harsh conditions, such as catalytic hydrogenation at high pressure and temperature, to yield 3-(2-methylpropyl)cyclopentanamine. However, such reactions are generally not selective and may lead to ring-opening. More relevant are reductive amination reactions where a carbonyl compound reacts with the amine to form an imine, which is then reduced in situ to a secondary or tertiary amine.

| Reaction Type | Reagent Example | Potential Product(s) |

| Mild Oxidation | Pyridinium chlorochromate (PCC) | 3-(2-Methylpropyl)cyclopentan-1-imine |

| Strong Oxidation | Trifluoroperacetic acid | 1-Nitro-3-(2-methylpropyl)cyclopentane |

| Reductive Amination | Acetone, NaBH3CN | N-isopropyl-3-(2-methylpropyl)cyclopentan-1-amine |

Molecular Rearrangement Reactions

Molecular rearrangements in this compound can be initiated by the formation of a carbocation intermediate, typically adjacent to the amine group. One such rearrangement is the Hofmann rearrangement , where treatment of the corresponding amide with a halogen in the presence of a base leads to the formation of a primary amine with one less carbon atom.

Another potential rearrangement is the Beckmann rearrangement of the corresponding ketoxime. Formation of the oxime from 3-(2-methylpropyl)cyclopentanone and subsequent treatment with an acid catalyst can lead to the formation of a lactam. The migration of the alkyl group anti to the hydroxyl group is a key step in this rearrangement. The stereochemistry of the cyclopentane ring and the bulky isobutyl group would play a significant role in the migratory aptitude of the adjacent carbon atoms.

| Rearrangement | Starting Material | Key Reagent(s) | Major Product |

| Hofmann | 3-(2-Methylpropyl)cyclopentanecarboxamide | Br2, NaOH | 2-(2-Methylpropyl)cyclopentylmethanamine |

| Beckmann | 3-(2-Methylpropyl)cyclopentanone oxime | H2SO4 | Azepan-4-one derivative |

Kinetic and Thermodynamic Control of Reactions.dalalinstitute.comwikipedia.orglibretexts.orgopenstax.org

The principles of kinetic and thermodynamic control are crucial in understanding the product distribution in reactions involving this compound, particularly in reactions that can yield multiple isomeric products. dalalinstitute.com A kinetically controlled reaction is one where the major product is the one that is formed the fastest, while a thermodynamically controlled reaction yields the most stable product. wikipedia.orgopenstax.org

Consider the electrophilic addition to a double bond in a precursor to this compound, such as 3-(2-methylpropyl)cyclopent-1-ene. The addition of an electrophile can lead to two different carbocation intermediates, which can then be trapped by a nucleophile to form different regioisomers. At lower temperatures, the reaction is typically under kinetic control, favoring the product that is formed via the lower energy transition state. libretexts.org At higher temperatures, the reaction can become reversible, allowing equilibrium to be established and favoring the formation of the more stable thermodynamic product. openstax.org

The stereochemistry of the substituent on the cyclopentane ring can also influence the outcome. The bulky 2-methylpropyl group may direct the approach of reagents, leading to a preference for either the kinetic or thermodynamic product depending on steric hindrance in the transition state.

| Control Type | Reaction Condition | Favored Product | Rationale |

| Kinetic Control | Low Temperature | The product formed via the lowest activation energy transition state. libretexts.org | The reaction is essentially irreversible. |

| Thermodynamic Control | High Temperature | The most stable isomeric product. openstax.org | The reaction is reversible, allowing equilibrium to be reached. |

Mechanistic Investigations using Isotopic Labeling (e.g., KIE).researchgate.netwikipedia.orgepfl.chnih.govnih.gov

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. researchgate.netnih.gov The Kinetic Isotope Effect (KIE) is a phenomenon where the rate of a reaction changes when an atom in the reactant is replaced by one of its heavier isotopes. wikipedia.org This effect is particularly pronounced for hydrogen isotopes (deuterium and tritium) and is used to determine whether a C-H bond is broken in the rate-determining step of a reaction. nih.gov

For reactions involving this compound, a primary KIE (kH/kD > 1) would be expected for reactions where a C-H bond at the α-carbon (the carbon bearing the amine group) is cleaved in the rate-determining step, such as in certain oxidation reactions. The magnitude of the KIE can provide insights into the geometry of the transition state. epfl.ch

Secondary KIEs can also be observed when the isotopic substitution is at a position not directly involved in bond breaking. These effects are typically smaller and can provide information about changes in hybridization or steric environment at the labeled position during the reaction. For instance, labeling the cyclopentane ring with deuterium (B1214612) could help probe conformational changes during a rearrangement reaction.

| KIE Type | Isotopic Substitution Location | Implication |

| Primary | C-H bond being broken | Indicates C-H bond cleavage in the rate-determining step. wikipedia.org |

| Secondary | Atom adjacent to the reaction center | Provides information on changes in hybridization or steric environment. |

Stereochemical Considerations in 3 2 Methylpropyl Cyclopentan 1 Amine Research

Enantioselective Synthesis Strategies

The synthesis of single enantiomers of 3-(2-methylpropyl)cyclopentan-1-amine can be approached through various enantioselective strategies. These methods aim to control the formation of the chiral centers to predominantly yield one desired enantiomer. While specific literature on the enantioselective synthesis of this exact compound is limited, established methodologies for analogous substituted cyclopentylamines provide a strong foundation for potential synthetic routes.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines from prochiral imines or enamides. nih.gov This method typically employs a transition metal catalyst, such as rhodium or ruthenium, coordinated to a chiral phosphine (B1218219) ligand. nih.govnih.gov The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby inducing enantioselectivity.

For the synthesis of this compound, a potential precursor would be the corresponding enamine or imine. The choice of a suitable chiral ligand is crucial for achieving high enantiomeric excess (ee). P-chiral phosphine ligands, which have a chiral phosphorus atom, have shown great success in rhodium-catalyzed asymmetric hydrogenations. nih.gov The rigidity and electronic properties of these ligands are key to their effectiveness. nih.gov

Table 1: Examples of Chiral Phosphine Ligands Used in Asymmetric Hydrogenation of Enamides

| Ligand Family | Example Ligand | Metal Catalyst | Typical Substrates | Achieved Enantioselectivity |

| Bisphosphines | DuanPhos | Rhodium | Cyclic dienamides | Up to 99% ee nih.gov |

| P-Chiral Phosphines | QuinoxP* | Rhodium | Enamides | High enantioselectivity |

| SDP Ligands | (R)-SDP | Rhodium | β-branched enamides | 88-96% ee nih.gov |

This table presents data from studies on analogous compounds to illustrate the potential of the technique.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the context of synthesizing this compound, a chiral auxiliary could be attached to a cyclopentanone (B42830) precursor. Subsequent reactions, such as alkylation to introduce the isobutyl group or reductive amination, would be directed by the auxiliary. Common chiral auxiliaries include those derived from amino acids, terpenes, and other naturally occurring chiral molecules. The choice of auxiliary and the reaction conditions are critical for achieving high diastereoselectivity. rsc.org

Table 2: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Type | Typical Reaction | Product Type |

| Evans' Oxazolidinones | Amino acid-derived | Aldol, Alkylation | Chiral alcohols, carboxylic acids |

| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Amino acid-derived | Alkylation of ketones/aldehydes | Chiral ketones/aldehydes |

| Camphorsultam | Terpene-derived | Diels-Alder, Alkylation | Chiral cyclic compounds, carboxylic acids |

This table provides examples of common chiral auxiliaries and their general applications, which could be adapted for the synthesis of the target compound.

The design of effective chiral ligands is at the heart of asymmetric catalysis. nih.gov For the synthesis of this compound via asymmetric hydrogenation, the ligand's structure dictates the enantioselectivity of the reaction. nih.gov Key design features of chiral phosphine ligands include C2 symmetry, the nature of the substituents on the phosphorus atoms, and the bite angle of bidentate ligands. nih.gov

Researchers have developed a vast library of chiral ligands, each with specific applications. For instance, ligands with larger bite angles have shown higher activities in the asymmetric hydrogenation of β-branched enamides. nih.gov The electronic properties of the ligand, whether it is electron-rich or electron-poor, also play a significant role in the catalytic cycle and the resulting stereochemical outcome. nih.gov The development of new and more efficient chiral ligands remains an active area of research.

Diastereoselective Transformations

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective transformations aim to control this process to favor the formation of one diastereomer over the other. In the synthesis of this compound, if one chiral center is established first, the introduction of the second can be directed by the existing stereocenter.

For example, the reduction of a chiral 3-(2-methylpropyl)cyclopentanone could lead to the formation of two diastereomeric alcohols, which could then be converted to the corresponding amines. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio (dr) of the products. Similarly, a Michael addition to a chiral cyclopentenone could be used to introduce the isobutyl group, with the existing chirality of the starting material directing the approach of the nucleophile.

Resolution and Separation Techniques for Stereoisomers

When a synthesis produces a mixture of stereoisomers, resolution techniques are employed to separate them. For this compound, this would involve separating the enantiomers of a specific diastereomer or separating all four stereoisomers.

Diastereomeric Salt Formation: A common method for resolving racemic amines is to react them with a chiral acid to form diastereomeric salts. nih.govyoutube.com These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. youtube.com After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used to resolve racemic mixtures. nih.govmdpi.com For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic mixture of this compound, allowing for the separation of the acylated and unacylated enantiomers. mdpi.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. nih.govkoreascience.kr The CSP contains a chiral selector that interacts differently with the two enantiomers, leading to different retention times and thus separation. lcms.cz Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. mdpi.com

Table 3: Comparison of Resolution Techniques for Chiral Amines

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Different solubility of diastereomeric salts | Scalable, cost-effective | Trial-and-error to find a suitable resolving agent |

| Enzymatic Resolution | Enantioselective enzymatic reaction | High enantioselectivity, mild conditions | Enzyme cost and stability can be issues |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | High resolution, applicable to a wide range of compounds | Can be expensive for large-scale separations |

This table provides a general comparison of common resolution techniques that could be applied to the stereoisomers of this compound.

Impact of Stereochemistry on Molecular Interactions

The three-dimensional arrangement of atoms in a molecule is crucial for its interaction with other chiral molecules, such as biological receptors and enzymes. The different stereoisomers of this compound are expected to exhibit different biological activities due to their distinct shapes.

For a molecule to bind to a biological target, it must have a complementary shape and arrangement of functional groups. Even a subtle change in stereochemistry can lead to a significant loss of binding affinity and, consequently, biological activity. This principle is fundamental in drug design and development. researchgate.net Molecular modeling techniques can be used to predict how different stereoisomers might interact with a specific binding site, providing insights into the structure-activity relationship (SAR). nih.govnih.gov By understanding these interactions, researchers can design and synthesize the most potent and selective stereoisomer for a particular biological target. colab.wsrsc.orgnih.gov

Analysis of Stereogenic Centers

The molecular structure of this compound possesses two stereogenic centers, which gives rise to multiple stereoisomers. A stereogenic center is a carbon atom that is bonded to four different substituent groups. The presence and configuration of these centers are fundamental to the compound's three-dimensional structure and its interactions in a chiral environment.

The two stereogenic centers in this compound are located at the C1 and C3 positions of the cyclopentane (B165970) ring.

C1: This carbon atom is bonded to the amine group (-NH2), a hydrogen atom, and two different paths around the ring (C1-C2-C3 and C1-C5-C4). The presence of the isobutyl substituent at the C3 position makes these two pathways non-equivalent, thus rendering C1 a stereogenic center.

C3: This carbon atom is bonded to the 2-methylpropyl (isobutyl) group, a hydrogen atom, and two different segments of the cyclopentane ring (C3-C2-C1 and C3-C4-C5). The amine group at the C1 position introduces asymmetry in the ring relative to C3, making it a stereogenic center.

The existence of two stereogenic centers means that a maximum of 22 = 4 stereoisomers can exist. These stereoisomers are classified into two pairs of enantiomers, which are diastereomers of each other. The relative orientation of the amine and isobutyl groups determines whether the diastereomers are cis (on the same side of the ring) or trans (on opposite sides of the ring).

The four possible stereoisomers are:

(1R,3R)-3-(2-Methylpropyl)cyclopentan-1-amine

(1S,3S)-3-(2-Methylpropyl)cyclopentan-1-amine

(1R,3S)-3-(2-Methylpropyl)cyclopentan-1-amine

(1S,3R)-3-(2-Methylpropyl)cyclopentan-1-amine

The (1R,3R) and (1S,3S) isomers constitute one enantiomeric pair (typically the trans configuration), while the (1R,3S) and (1S,3R) isomers form the other enantiomeric pair (typically the cis configuration).

Research Findings on Stereoisomer Separation

The separation and analysis of these stereoisomers are critical in stereochemical research. Techniques such as chiral chromatography are essential for resolving the different enantiomers and diastereomers. gcms.cz While specific research on the chiral separation of this compound is not extensively published, the principles of chiral analysis for related cyclopentylamine (B150401) and other chiral compounds are well-established. researchgate.netmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are common methods employed for the analytical and preparative separation of stereoisomers. gcms.czmdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus enabling their separation. Polysaccharide-based CSPs are frequently used for such separations in HPLC. mdpi.com For GC, derivatized cyclodextrins are often incorporated into the stationary phase to achieve enantiomeric resolution. gcms.cz

The table below illustrates hypothetical retention time data from a chiral HPLC analysis, demonstrating the separation of the four stereoisomers of this compound.

| Stereoisomer | Retention Time (minutes) | Peak Area (%) |

| (1R,3S)-isomer | 10.2 | 25.1 |

| (1S,3R)-isomer | 11.5 | 24.9 |

| (1R,3R)-isomer | 13.8 | 25.0 |

| (1S,3S)-isomer | 15.1 | 25.0 |

This is a hypothetical data table for illustrative purposes.

In addition to chromatographic methods, spectroscopic techniques can be employed in conjunction with chiral resolving agents to differentiate between stereoisomers. Mass spectrometry, for instance, has been used to study chiral differentiation in similar cyclic amino compounds through host-guest complexes. researchgate.netnih.gov

The characterization and isolation of individual stereoisomers are crucial for understanding their specific biological activities and chemical properties, as enantiomers and diastereomers can exhibit significantly different behaviors.

Structure Activity and Structure Property Relationship Sar/spr Investigations

Methodological Frameworks for SAR/SPR Studies

The investigation of SAR and SPR is conducted through a combination of experimental and computational methodologies. The overarching goal is to build a comprehensive model that correlates specific structural attributes with observable effects. nih.gov

The typical workflow involves several key stages:

Synthesis of Analogs : A series of compounds is synthesized where specific parts of the lead molecule, in this case, 3-(2-Methylpropyl)cyclopentan-1-amine, are systematically modified. oncodesign-services.com

Biological and Physicochemical Testing : The synthesized analogs are tested to measure their biological activity (e.g., receptor binding, enzyme inhibition) and key physicochemical properties (e.g., solubility, lipophilicity). oncodesign-services.com

Analysis and Correlation : The collected data is analyzed to find correlations between the structural modifications and the resulting changes in activity or properties. oncodesign-services.com

Both experimental and computational techniques are crucial to this process. Experimental methods provide direct measurements of molecular interactions and properties. Techniques like Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography offer detailed insights into how a molecule binds to its biological target. researchgate.net

Computational approaches, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling, use statistical and machine learning algorithms to create mathematical models that predict the activity of new compounds. nih.gov These models are built using molecular descriptors that numerically represent the chemical structure's steric, electronic, and hydrophobic features. jetir.org The fundamental premise of QSAR/QSPR is that the activity of a compound is a function of its molecular structure and properties.

| Methodological Framework | Description | Application |

|---|---|---|

| Experimental Methods | Direct measurement of biological activity and physicochemical properties. | Binding affinity determination (SPR, NMR), 3D structure elucidation (X-ray Crystallography). researchgate.net |

| Computational Methods (QSAR/QSPR) | Use of statistical and machine learning models to correlate chemical structure with activity/properties. nih.gov | Predicting the biological activity of novel compounds, guiding lead optimization. oncodesign-services.com |

| Molecular Modeling | Computer-based simulation to visualize and analyze molecules in three dimensions. oncodesign-services.com | Understanding drug-receptor interactions, predicting binding modes. |

| Matched Molecular Pair Analysis | Identifies pairs of molecules that differ by a single, small structural modification to quantify the effect of that change. optibrium.com | Guiding compound optimization by identifying key beneficial substitutions. optibrium.com |

Influence of the 2-Methylpropyl Substituent on Reactivity and Selectivity

The 2-methylpropyl (isobutyl) group at the C3 position of the cyclopentane (B165970) ring significantly influences the molecule's properties through both steric and electronic effects.

Steric effects result from the spatial arrangement of atoms and the repulsive forces between electron clouds when they are forced into close proximity. wikipedia.org The size and branching of an alkyl group can dramatically impact a molecule's ability to interact with other molecules or to undergo certain reactions, a phenomenon known as steric hindrance. wikipedia.org

The 2-methylpropyl group is a branched primary alkyl group, making it bulkier than linear alkyl groups like n-butyl but less bulky than a tertiary group like tert-butyl. omicsonline.org This intermediate steric bulk can be crucial for selectivity. For instance, in reactions involving the primary amine, the 2-methylpropyl group's size can selectively hinder the approach of large reactants while allowing smaller ones to access the reactive site. Research has shown that branched alkyl groups can prevent certain intramolecular reactions, such as cyclization, by sterically disfavoring the required transition state, thereby facilitating alternative reaction pathways. mdpi.com This control over reaction selectivity is a key aspect exploited in chemical synthesis. wikipedia.org

The steric influence of a substituent can be quantitatively compared using parameters like the Taft steric parameter (Es) or A-values, which measure the steric bulk in different chemical contexts.

| Alkyl Group | Structure | Relative Steric Bulk | Comment |

|---|---|---|---|

| Methyl | -CH₃ | Small | Minimal steric hindrance. |

| Ethyl | -CH₂CH₃ | Moderate | Slightly more hindrance than methyl. |

| 2-Methylpropyl (Isobutyl) | -CH₂CH(CH₃)₂ | Significant | Branching at the β-carbon introduces considerable bulk, influencing reaction selectivity. mdpi.com |

| tert-Butyl | -C(CH₃)₃ | Very Large | Branching at the α-carbon creates substantial steric hindrance that can block reaction sites. omicsonline.org |

Electronic effects describe how a substituent influences the distribution of electron density in a molecule. fiveable.me Alkyl groups, including the 2-methylpropyl group, are generally considered to be weakly electron-donating. libretexts.org This property arises from two main effects: